Eleutheroside E

説明

準備方法

合成経路と反応条件: エレウテロシドEは、シリンガレシノールのグリコシル化によって合成できます。このプロセスには、特定の反応条件下でグリコシルドナーとアクセプターを使用することが含まれます。 グリコシル化反応は通常、ルイス酸などの触媒の存在を必要とし、グリコシド結合の形成を促進します .

工業的生産方法: エレウテロシドEの工業的生産は、主にオタネニンジン (Eleutherococcus senticosus) の根と茎からの抽出によって行われます。 抽出プロセスには、マクロポーラス吸着樹脂および固相抽出技術が含まれ、その後、高速液体クロマトグラフィー (HPLC) を使用して精製されます . 最終製品は高純度で得られ、さまざまな用途に適しています。

化学反応の分析

反応の種類: エレウテロシドEは、以下を含むいくつかのタイプの化学反応を起こします。

酸化: この反応は、過酸化水素などの酸化剤を使用して、酸素の付加または水素の除去を伴います。

還元: この化合物は、水素化ホウ素ナトリウムなどの還元剤を使用して還元できます。

置換: エレウテロシドEは、求核置換反応を起こすことができ、求核剤が分子中の脱離基を置換します。

一般的な試薬と条件:

酸化: 過酸化水素、酸性または塩基性条件下。

還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。

置換: 水酸化物イオンまたはアミンなどの求核剤、穏やかな温度から中程度の温度下。

形成される主な生成物: これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、エレウテロシドEの酸化は、さまざまな酸化誘導体の形成につながる可能性がありますが、還元は化合物の還元形の生成につながる可能性があります。

4. 科学研究への応用

エレウテロシドEは、以下を含む、幅広い科学研究への応用があります。

科学的研究の応用

Clinical Applications

Eleutheroside E has been studied for various health conditions:

Osteoporosis

EE has demonstrated potential in treating osteoporosis through its ability to enhance bone density and regulate inflammatory responses. A study using an ovariectomy model showed that EE treatment resulted in increased bone volume and decreased markers of bone resorption .

Parkinson's Disease

In models of Parkinson's disease, EE has shown promise in improving neuronal survival and function. The compound increased cell viability and decreased apoptosis rates in MPTP-induced cell models, suggesting a protective effect against neurodegeneration .

Cognitive Impairments

EE supplementation has been associated with improvements in cognitive function, particularly in models of radiation-induced cognitive decline. It protects hippocampal neurons and enhances spatial memory by modulating gut microbiota .

Diabetes Management

EE has also been investigated for its role in managing diabetes. Studies indicate that it enhances insulin sensitivity and glucose uptake in muscle cells, potentially ameliorating insulin resistance in diabetic models .

Case Studies and Research Findings

The following table summarizes key research findings regarding the applications of this compound:

作用機序

エレウテロシドEは、さまざまな分子標的および経路を通じてその効果を発揮します。

類似化合物との比較

エレウテロシドEは、しばしば以下の他のリグナン配糖体と比較されます。

エレウテロシドB: オタネニンジン (Eleutherococcus senticosus) に含まれる別の主要な生物活性化合物であり、その適応原性作用と抗疲労作用で知られています.

アカントシドD: エレウテロシドEと同じ化合物であり、ハリギリ (Acanthopanax senticosus) から分離されています.

シリンギン: インスリン作用を有する関連化合物であり、β-エンドルフィンの分泌を促進し、末梢オピオイド受容体を刺激します.

独自性: エレウテロシドEは、その多様な薬理作用と複数の生物学的経路を調節する能力により、際立っています。抗炎症作用、抗腫瘍作用、神経保護作用のユニークな組み合わせにより、さまざまな治療用途に有益な化合物となっています。

生物活性

Eleutheroside E (EE), a prominent bioactive compound derived from Eleutherococcus senticosus (commonly known as Siberian ginseng), has garnered significant attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of the pharmacological effects, mechanisms of action, and potential therapeutic applications of EE, drawing on various studies and research findings.

1. Pharmacological Properties

This compound exhibits a broad spectrum of biological activities, including:

- Anti-diabetic Effects : EE has been shown to enhance insulin sensitivity and glucose uptake in muscle cells. In studies involving insulin-resistant adipocytes, EE treatment led to increased glucose uptake, suggesting its potential role in managing diabetes . Additionally, dietary supplementation with EE in diabetic db/db mice resulted in improved glycemic control and reduced triglyceride levels .

- Neuroprotective Effects : Research indicates that EE can protect against cognitive decline and memory impairments induced by radiation exposure. A study demonstrated that four weeks of EE supplementation improved cognitive function and remodeled gut microbiota in irradiated mice, highlighting its potential neuroprotective properties .

- Anti-inflammatory Effects : EE has demonstrated significant anti-inflammatory activity by suppressing the expression of inflammatory proteins. This effect is particularly relevant in conditions such as myocardial infarction, where EE may exert protective effects on heart tissue .

- Antioxidant Activity : The compound has been noted for its antioxidant properties, which contribute to its overall therapeutic potential. Studies have indicated that EE can reduce oxidative stress markers, thereby protecting cells from damage .

The biological effects of this compound are mediated through several molecular pathways:

- Insulin Signaling Pathway : EE enhances insulin-stimulated glucose uptake by activating key signaling molecules involved in glucose metabolism. In vitro studies have shown that EE amplifies insulin's effect on glucose uptake in myotubes .

- Gut-Brain Axis Modulation : The neuroprotective effects of EE are linked to its ability to modulate gut microbiota composition. By reshaping the intestinal microbiome, EE influences neurotransmitter production and signaling pathways associated with cognitive function .

- Cytochrome P450 Interaction : Research indicates that EE may interact with cytochrome P450 enzymes, potentially affecting drug metabolism. Studies have shown mixed-type inhibition of CYP2C9 and CYP2E1 by EE, which could have implications for drug-drug interactions .

Table 1: Summary of Key Studies on this compound

4. Clinical Implications

The diverse pharmacological activities of this compound suggest several potential clinical applications:

- Diabetes Management : Given its ability to enhance insulin sensitivity and glucose uptake, EE could be developed as a complementary treatment for type 2 diabetes.

- Cognitive Health : The neuroprotective effects observed in animal models indicate that EE may hold promise for preventing cognitive decline related to aging or radiation exposure.

- Inflammatory Conditions : The anti-inflammatory properties of EE may provide therapeutic avenues for managing chronic inflammatory diseases.

特性

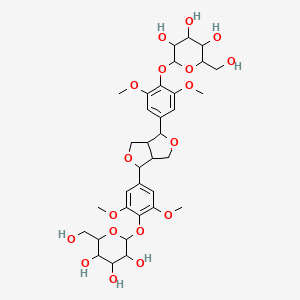

IUPAC Name |

2-[4-[6-[3,5-dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H46O18/c1-43-17-5-13(6-18(44-2)31(17)51-33-27(41)25(39)23(37)21(9-35)49-33)29-15-11-48-30(16(15)12-47-29)14-7-19(45-3)32(20(8-14)46-4)52-34-28(42)26(40)24(38)22(10-36)50-34/h5-8,15-16,21-30,33-42H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDULTAFAQRACT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H46O18 | |

| Record name | Eleutheroside D | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Eleutheroside_D | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101113328 | |

| Record name | (Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis(2,6-dimethoxy-4,1-phenylene) bis[β-D-glucopyranoside] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101113328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

742.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Liriodendrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036410 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

96038-87-8, 573-44-4 | |

| Record name | (Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis(2,6-dimethoxy-4,1-phenylene) bis[β-D-glucopyranoside] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96038-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis(2,6-dimethoxy-4,1-phenylene) bis[β-D-glucopyranoside] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101113328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Liriodendrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036410 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

269 - 270 °C | |

| Record name | Liriodendrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036410 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。